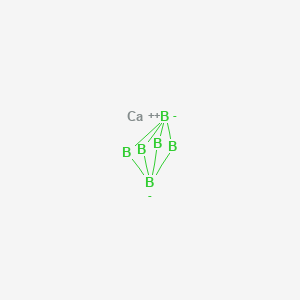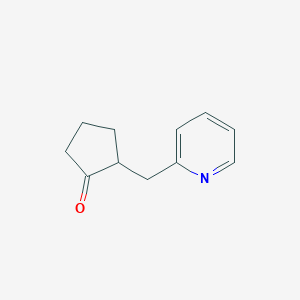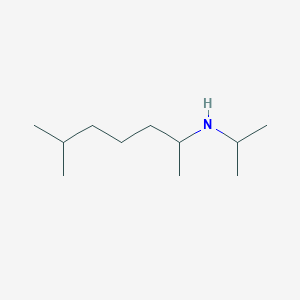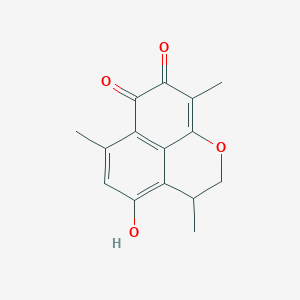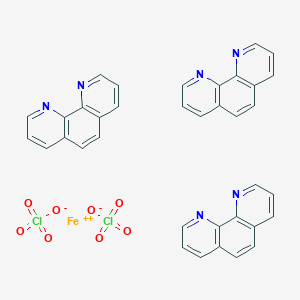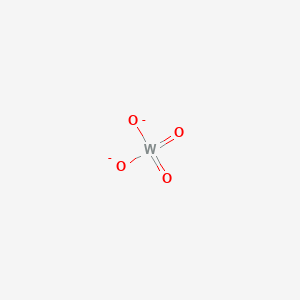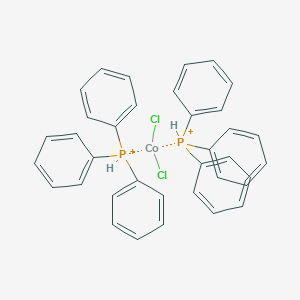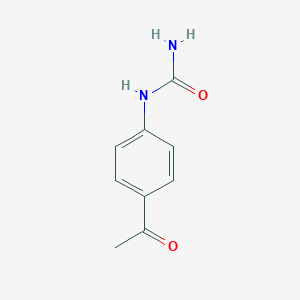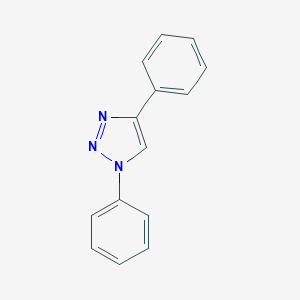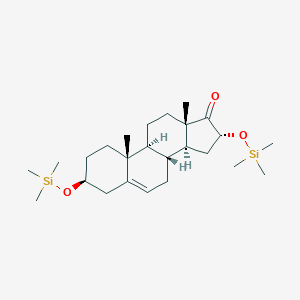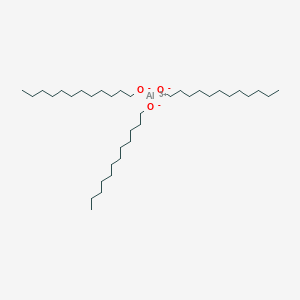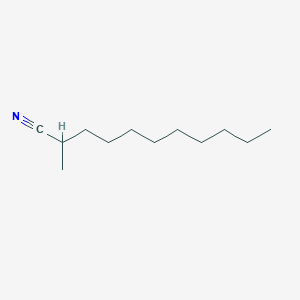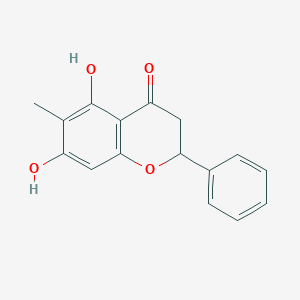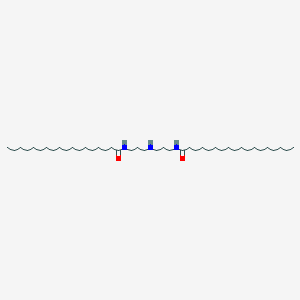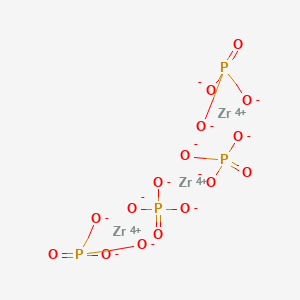
磷酸锆
概述
描述
Zirconium phosphate is an inorganic compound with the chemical formula Zr(HPO₄)₂·nH₂O. It is known for its layered structure, high thermal and chemical stability, solid-state ion conductivity, and resistance to ionizing radiation . These properties make it a valuable material in various applications, including catalysis, drug delivery, and nuclear waste management .
科学研究应用
Zirconium phosphate has a wide range of scientific research applications:
作用机制
安全和危害
Zirconium phosphate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
未来方向
Zirconium phosphate has drawn interdisciplinary attention as an ion exchange material and a competent host for surface functionalization and intercalation . The properties of these materials, such as structure, porosity, and degree of crystallinity, can be controlled by varying the synthetic conditions . Existing problems and challenges related to the synthesis and applications, and future perspectives will be discussed .
准备方法
Synthetic Routes and Reaction Conditions: Zirconium phosphate can be synthesized through several methods. One common method involves the reaction of zirconyl chloride with phosphoric acid. The reaction typically occurs at room temperature, resulting in the formation of amorphous zirconium phosphate . Another method involves adding phosphoric acid to zirconium oxychloride powder with a specific molar ratio, which leads to the formation of α-zirconium phosphate .
Industrial Production Methods: In industrial settings, zirconium phosphate is often produced using a spray-drying process. This method involves the synthesis of α-zirconium phosphate nanoparticles through a separate nucleation and aging step procedure . Additionally, freeze-drying methods have been explored to produce nano-sized zirconium phosphate with controlled particle sizes .
化学反应分析
Types of Reactions: Zirconium phosphate undergoes various chemical reactions, including ester-interchange reactions with alkyl phosphate groups . It also participates in acid-catalyzed reactions due to its surface acidity .
Common Reagents and Conditions: Common reagents used in reactions with zirconium phosphate include alkyl phosphates and amines. The reactions often require specific conditions, such as the enlargement of interlayer spacing by intercalating an amine .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, ester-interchange reactions with alkyl phosphate groups result in the formation of new ester compounds .
相似化合物的比较
Zirconium phosphonates: These compounds have similar layered structures and are used in heterogeneous catalysis.
Zirconium organophosphonates: These compounds are known for their ability to reduce peak heat release rates in composite materials.
Uniqueness of Zirconium Phosphate: Zirconium phosphate stands out due to its high thermal and chemical stability, solid-state ion conductivity, and resistance to ionizing radiation . Its ability to incorporate different molecules between its layers and its versatility in various applications make it unique among similar compounds.
属性
CAS 编号 |
13765-95-2 |
|---|---|
分子式 |
H3O4PZr |
分子量 |
189.22 g/mol |
IUPAC 名称 |
phosphoric acid;zirconium |
InChI |
InChI=1S/H3O4P.Zr/c1-5(2,3)4;/h(H3,1,2,3,4); |
InChI 键 |
SDKTUKJXHDZWMB-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Zr+4].[Zr+4].[Zr+4] |
规范 SMILES |
OP(=O)(O)O.[Zr] |
| 13765-95-2 | |
相关CAS编号 |
13772-29-7 (zirconium(+4)salt[2:1]) 28132-50-5 (hydrochloride salt[2:2:1]) 34370-53-1 (hydrochloride salt[2:1:1]) |
同义词 |
zirconium (+4) phosphate (2:1) zirconium (+4) phosphate (2:1) dihydrate zirconium (+4) phosphate (2:1) trihydrate zirconium (+4) phosphate (4:1) zirconium (+4) phosphate (4:3) zirconium phosphate zirconium phosphate, 32P-labeled cpd zirconium phosphate, monohydrate (2:1) zirconium phosphate, sodium salt (2:1:1) zirconium phosphate, sodium salt (2:2:1) zirconium phosphate, sodium salt (3:1:2) zirconyl phosphate zirconyl phosphate gel |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
